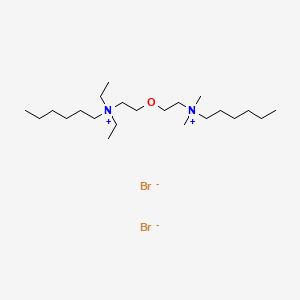

Ammonium, N,N-diethyl-N'.N'-dimethyl-N,N'-oxydiethylenebis(hexyl-, dibromide

Description

Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(hexyl-, dibromide) is a quaternary ammonium compound. Quaternary ammonium compounds are positively charged polyatomic ions of the structure [NR4]+, where R is an alkyl group, an aryl group, or an organyl group . These compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, fabric softeners, and hair conditioners .

Properties

CAS No. |

63957-53-9 |

|---|---|

Molecular Formula |

C22H50Br2N2O |

Molecular Weight |

518.5 g/mol |

IUPAC Name |

diethyl-hexyl-[2-[2-[hexyl(dimethyl)azaniumyl]ethoxy]ethyl]azanium;dibromide |

InChI |

InChI=1S/C22H50N2O.2BrH/c1-7-11-13-15-17-23(5,6)19-21-25-22-20-24(9-3,10-4)18-16-14-12-8-2;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

FTBPJDDHEJKEEF-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC[N+](C)(C)CCOCC[N+](CC)(CC)CCCCCC.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines. Industrial production often starts with the hydrogenation of fatty nitriles to generate primary or secondary amines, which are then treated with alkyl halides such as methyl chloride .

Chemical Reactions Analysis

Quaternary ammonium compounds are generally stable and unreactive towards strong electrophiles, oxidants, and acids. They are also stable towards most nucleophiles . under exceptionally strong bases, quaternary ammonium cations can degrade through reactions such as the Sommelet–Hauser rearrangement and Stevens rearrangement . Common reagents used in these reactions include alkyl halides and strong bases.

Scientific Research Applications

Quaternary ammonium compounds, including ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(hexyl-, dibromide), have a wide range of applications in scientific research. They are used as antimicrobials in disinfectants and detergents, fabric softeners, and hair conditioners . In the medical field, they are used for their ability to inactivate enveloped viruses, such as SARS-CoV-2 . Additionally, they are used in the synthesis of various organic compounds and as phase transfer catalysts in chemical reactions.

Mechanism of Action

The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death . This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

- Primary ammonium cations

- Secondary ammonium cations

- Tertiary ammonium cations

- Polyquats (engineered polymer forms with multiple quat molecules)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.